molecular formula C20H20O8 B12758270 4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy- CAS No. 91681-63-9

4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-

Cat. No.: B12758270
CAS No.: 91681-63-9
M. Wt: 388.4 g/mol
InChI Key: NRMWLDDPZIYFLO-UHFFFAOYSA-N
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Description

“4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its multiple hydroxyl groups, is likely to exhibit significant biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common approach might include:

    Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Addition of side chains: The 2,3-dihydroxy-3-methylbutyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for higher yields and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and crystallization methods to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Antioxidant properties: Due to its multiple hydroxyl groups, the compound can act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Medicine

    Anti-inflammatory effects: The compound may exhibit anti-inflammatory properties by inhibiting key enzymes and pathways involved in inflammation.

    Anticancer potential: Research may explore its ability to induce apoptosis in cancer cells or inhibit tumor growth.

Industry

    Cosmetics: The compound’s antioxidant properties can be utilized in cosmetic formulations to protect skin from oxidative stress.

    Food additives: It may be used as a natural preservative due to its ability to inhibit oxidation.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant activity: By donating hydrogen atoms or electrons, it neutralizes free radicals.

    Enzyme inhibition: It may inhibit enzymes like cyclooxygenase (COX) involved in inflammation.

    Signal transduction pathways: The compound can modulate pathways like NF-κB, which play a role in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

The unique combination of hydroxyl groups and side chains in “4H-1-Benzopyran-4-one, 6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-” may confer distinct biological activities and therapeutic potential compared to other flavonoids.

Properties

CAS No.

91681-63-9

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

6-(2,3-dihydroxy-3-methylbutyl)-3-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H20O8/c1-20(2,27)16(24)6-11-14(23)7-15-17(18(11)25)19(26)12(8-28-15)10-4-3-9(21)5-13(10)22/h3-5,7-8,16,21-25,27H,6H2,1-2H3

InChI Key

NRMWLDDPZIYFLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)O)O

Origin of Product

United States

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